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Compound of Interest

Compound Name: DC-BPi-03

Cat. No.: B12391424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DC-BPi-03, a potent inhibitor of the

Bromodomain and PHD finger Transcription Factor (BPTF), and other relevant small molecule

inhibitors targeting the BPTF bromodomain. It is important to note that DC-BPi-03 is not a

kinase inhibitor but targets an epigenetic reader domain. Therefore, this guide focuses on its

activity and selectivity against its intended target class, offering a valuable resource for

researchers in epigenetics and oncology.

Introduction to DC-BPi-03
DC-BPi-03 is a potent inhibitor of the BPTF bromodomain (BPTF-BRD) with a reported half-

maximal inhibitory concentration (IC50) of 698.3 nM and a dissociation constant (Kd) of 2.81

μM.[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex,

which plays a crucial role in chromatin remodeling and gene transcription. Dysregulation of

BPTF has been implicated in the development and progression of various cancers, making it

an attractive therapeutic target.

Comparative Analysis of BPTF Inhibitors
The following table summarizes the potency of DC-BPi-03 in comparison to other known BPTF

bromodomain inhibitors. This data is essential for selecting the appropriate chemical tool for in

vitro and in vivo studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12391424?utm_src=pdf-interest
https://www.benchchem.com/product/b12391424?utm_src=pdf-body
https://www.benchchem.com/product/b12391424?utm_src=pdf-body
https://www.benchchem.com/product/b12391424?utm_src=pdf-body
https://www.benchchem.com/product/b12391424?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00721
https://pubmed.ncbi.nlm.nih.gov/34375106/
https://www.benchchem.com/product/b12391424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC50 (nM) Kd (nM) Assay Method

DC-BPi-03 BPTF-BRD 698.3 ± 21.0 2810 HTRF

DC-BPi-07 BPTF-BRD - - -

DC-BPi-11 BPTF-BRD - - -

Sanguinarine

chloride
BPTF-BRD 344.2 ± 25.1 - HTRF[3]

BZ1 BPTF-BRD - 6.3 AlphaScreen[4]

TP-238 CECR2/BPTF - 120 ITC[5]

(S)-

GSK1379725A

(AU1)

BPTF-BRD - 2800 -[6]

Note: IC50 and Kd values are highly dependent on the assay conditions. Direct comparison

between different studies should be made with caution. "-" indicates data not available in the

searched sources.

Experimental Protocols
Accurate assessment of inhibitor potency is critical for drug development. Below is a detailed

methodology for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common

method for determining the IC50 of BPTF inhibitors.[3]

HTRF Assay for BPTF Bromodomain Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against the BPTF bromodomain.

Materials:

Recombinant human BPTF bromodomain protein (GST-tagged)

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
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Europium cryptate-labeled anti-GST antibody (donor fluorophore)

Streptavidin-XL665 (acceptor fluorophore)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

Test compounds (e.g., DC-BPi-03) dissolved in DMSO

384-well low-volume microplates

HTRF-compatible microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further

dilute the compounds in assay buffer to the desired final concentrations. The final DMSO

concentration in the assay should be kept constant, typically below 1%.

Reagent Preparation: Prepare the following solutions in assay buffer:

BPTF-BRD protein solution

Biotin-H4K12ac peptide solution

A mixture of anti-GST-Europium and Streptavidin-XL665

Assay Protocol:

Add the test compound solution to the wells of the 384-well plate.

Add the BPTF-BRD protein solution to the wells and incubate for a defined period (e.g., 15

minutes) at room temperature.

Add the Biotin-H4K12ac peptide solution to initiate the binding reaction and incubate for a

defined period (e.g., 60 minutes) at room temperature.

Add the detection mixture (anti-GST-Europium and Streptavidin-XL665) and incubate for a

final period (e.g., 60 minutes) at room temperature, protected from light.
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Data Acquisition: Measure the HTRF signal on a compatible plate reader. The signal is

typically read at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Normalize the data using positive controls (no inhibitor) and negative controls (no BPTF

protein or a known potent inhibitor).

Plot the normalized response against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism of BPTF bromodomain inhibition by a

small molecule inhibitor like DC-BPi-03.
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Caption: Mechanism of BPTF bromodomain inhibition by DC-BPi-03.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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